Solacongestidine

Description

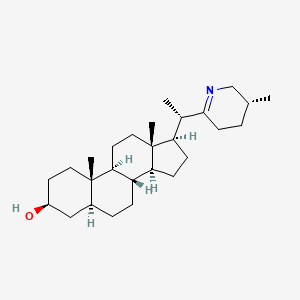

Structure

2D Structure

3D Structure

Properties

CAS No. |

984-82-7 |

|---|---|

Molecular Formula |

C27H45NO |

Molecular Weight |

399.7 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(3R)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H45NO/c1-17-5-10-25(28-16-17)18(2)22-8-9-23-21-7-6-19-15-20(29)11-13-26(19,3)24(21)12-14-27(22,23)4/h17-24,29H,5-16H2,1-4H3/t17-,18+,19+,20+,21+,22-,23+,24+,26+,27-/m1/s1 |

InChI Key |

MSKAAWFUKWQOQS-YNAJWQGRSA-N |

SMILES |

CC1CCC(=NC1)C(C)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |

Isomeric SMILES |

C[C@@H]1CCC(=NC1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C |

Canonical SMILES |

CC1CCC(=NC1)C(C)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |

Other CAS No. |

984-82-7 |

Origin of Product |

United States |

Occurrence and Isolation of Solacongestidine

Natural Sources and Distribution

Primary Plant Species: Solanum congestiflorum

The principal botanical source of Solacongestidine is Solanum congestiflorum. acs.orgmedcraveonline.com This plant is a member of the vast and diverse Solanaceae family, commonly known as the nightshade family. nih.gov Taxonomically, Solanum congestiflorum is considered by some botanists to be a pubescent (hairy) variant of Solanum crispum, and the two are often referred to as sister taxa. nih.govgbif.org Research dating back to the late 1960s first identified and isolated this compound from this particular species. acs.org

Geographical and Ecological Niche of this compound-Producing Plants

The geographical distribution of Solanum congestiflorum is centered in South America, with specific collections noted in Chile. acs.orgwikipedia.org As a variant of Solanum crispum, its habitat is understood to be within the native ranges of Chile and Peru. wikipedia.org The genus Solanum exhibits its greatest diversity in the regions surrounding the Amazon basin and along the slopes of the Andes mountains. nih.govmyspecies.info

Solanum crispum, and by extension S. congestiflorum, is a highly adaptable species, thriving in a wide array of environments. It can be found at elevations ranging from sea level to nearly 3,000 meters. gbif.org This adaptability allows it to occupy diverse ecological niches, from coastal areas to high-altitude montane regions. myspecies.info The plant is often described as a scrambling shrub or vine that grows well in neutral to slightly alkaline, moist, and well-drained soils, often preferring sunny, sheltered positions. blogspot.comgardensonline.com.au

Methodologies for Extraction and Purification from Plant Matrix

The isolation of this compound from the plant material of Solanum congestiflorum is a multi-step process involving initial extraction followed by rigorous purification. The foundational work on its isolation involved acidic hydrolysis of the plant material, which serves to cleave the alkaloid from any glycosidic linkages, followed by extensive chromatographic separation. acs.org

Advanced Chromatographic Techniques

Modern phytochemical isolation relies on a suite of advanced chromatographic techniques to separate complex mixtures of plant metabolites. For steroidal alkaloids like this compound, a combination of methods is typically employed to achieve high purity. nih.gov

Initial separation is often achieved using Column Chromatography (CC) , a fundamental technique where the crude extract is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) packed in a column, and components are separated based on their differential adsorption and elution with a solvent gradient.

Following initial fractionation, High-Performance Liquid Chromatography (HPLC) is a crucial tool for the fine purification of alkaloids. researchgate.net HPLC offers superior resolution and speed compared to traditional column chromatography. For compounds like this compound, a reverse-phase HPLC setup is often effective, where a nonpolar stationary phase is used with a polar mobile phase. The high resolution of HPLC allows for the separation of structurally similar alkaloids that may be present in the extract. mdpi.com

Another valuable technique is High-Performance Thin-Layer Chromatography (HPTLC) , which can be used for both qualitative analysis and preparative isolation of specific compounds. HPTLC provides rapid analysis and allows for the simultaneous processing of multiple samples, making it efficient for screening fractions and optimizing separation conditions. nih.gov

| Technique | Principle of Separation | Application in this compound Isolation |

|---|---|---|

| Column Chromatography (CC) | Differential adsorption to a solid stationary phase. | Initial fractionation of the crude plant extract. |

| High-Performance Liquid Chromatography (HPLC) | High-pressure partitioning between a stationary phase and a liquid mobile phase. | Final purification of this compound from complex fractions. |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a high-performance layer with detection via visualization. | Screening of fractions and preparative isolation of the target compound. |

Spectroscopic Identification in Complex Mixtures

Once a purified sample of this compound is obtained, its chemical structure is elucidated using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation of organic molecules. acs.org Both ¹H-NMR and ¹³C-NMR spectra provide critical data. The ¹H-NMR spectrum reveals information about the chemical environment of hydrogen atoms, while the ¹³C-NMR spectrum provides information about the carbon skeleton. researchgate.net Advanced 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. researchgate.net The initial characterization of this compound relied on NMR, which identified the presence of two tertiary and two secondary methyl groups, a pattern characteristic of Solanum-type steroidal alkaloids. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. uobaghdad.edu.iq High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula, which for this compound is C₂₇H₄₅NO. acs.orgnih.gov Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule. researchgate.net

| Spectroscopic Technique | Information Obtained | Key Findings for this compound |

|---|---|---|

| ¹H-NMR | Chemical environment and connectivity of hydrogen atoms. | Revealed characteristic signals for a steroidal alkaloid framework. acs.org |

| ¹³C-NMR | Information about the carbon skeleton of the molecule. | Confirms the 27-carbon steroid structure. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight and elemental formula. | Established the molecular formula as C₂₇H₄₅NO. acs.org |

Biosynthesis and Metabolic Pathways of Solacongestidine

Precursor Compounds and Initial Biosynthetic Stages

The journey to Solacongestidine begins with the biosynthesis of cholesterol, a ubiquitous sterol in eukaryotic organisms. In plants, the synthesis of cholesterol is a critical branching point from the general triterpenoid (B12794562) pathway researchgate.netnih.gov. The process starts with acetyl-CoA, which is converted through the mevalonate (B85504) pathway into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) nih.govlibretexts.orgmdpi.com. These C5 units are then assembled into squalene (B77637), a linear triterpene researchgate.netlibretexts.org.

In plants, squalene is cyclized by cycloartenol (B190886) synthase to form cycloartenol, which then serves as a pivotal intermediate researchgate.netnih.govfrontiersin.org. From cycloartenol, two distinct pathways diverge: one leads to the synthesis of C24-alkyl phytosterols, which are the predominant sterols in plants, and the other leads to cholesterol researchgate.netnih.gov. The conversion to cholesterol involves the action of sterol side chain reductase 2 (SSR2), also known as DWF1-L, which reduces a double bond in cycloartenol to initiate cholesterogenesis researchgate.netnih.govfrontiersin.org. Cholesterol, a C27 sterol, is thus the direct precursor for the synthesis of this compound and other steroidal alkaloids in the Solanaceae family researchgate.netmdpi.commedcraveonline.com.

Enzymatic Steps and Key Biotransformations in Steroidal Alkaloidogenesis

Following the formation of cholesterol, a series of enzymatic modifications transform the sterol backbone into the characteristic aglycone of steroidal alkaloids, such as solanidine (B192412), which is the aglycone for major potato SGAs like α-solanine and α-chaconine medcraveonline.commedcraveonline.comwikipedia.orgslu.se. This compound itself is classified within the epiminocholestane group of steroidal alkaloids iyte.edu.tr. The general pathway involves multiple hydroxylation, oxidation, and transamination reactions to introduce the nitrogen atom and form the characteristic heterocyclic rings (E and F rings) researchgate.netbiorxiv.org.

Key enzymes implicated in these transformations include members of the GLYCOALKALOID METABOLISM (GAME) gene family, which catalyze a series of modifications on the cholesterol backbone biorxiv.org. For instance, specific GAME enzymes are responsible for hydroxylating, oxidizing, and transaminating cholesterol to generate intermediates like dehydrotomatidine, the first identified steroidal alkaloid in this pathway, which can then be converted to tomatidine (B1681339) biorxiv.org.

The final step in the formation of many steroidal alkaloids, including SGAs, is glycosylation, where sugar moieties are attached to the aglycone medcraveonline.comresearchgate.netfrontiersin.orgnih.gov. Enzymes such as solanidine galactosyltransferase (SGT1), solanidine glucosyltransferase (SGT2), and glycosterol rhamnosyltransferase (SGT3) are responsible for attaching specific sugars to form the final glycosylated products like α-solanine and α-chaconine medcraveonline.comresearchgate.netfrontiersin.orgnih.gov.

Cholesterol Biosynthesis Pathway Intersections

The biosynthesis of this compound is deeply intertwined with the plant's cholesterol biosynthesis pathway. Cycloartenol acts as a crucial metabolic junction; its fate is determined by enzymes that direct it either towards the C24-alkyl phytosterol pathway or towards cholesterol synthesis via SSR2 researchgate.netnih.govfrontiersin.org. Furthermore, genes encoding enzymes early in the sterol pathway, such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) and squalene synthase (PSS1), are also involved in or regulated alongside SGA biosynthesis researchgate.netfrontiersin.orgtandfonline.com. The gene StDWF1, encoding a sterol Δ24-reductase, has been shown to play a role in both cholesterol and SGA synthesis, indicating a significant crosstalk between these pathways medcraveonline.comfrontiersin.orgslu.se.

Proposed Role of Specific Enzymes in Sterol Metabolism

Several enzymes are central to the metabolic processes leading to this compound. At the very beginning of cholesterol synthesis, 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) is a rate-limiting enzyme in the mevalonate pathway researchgate.netnih.govlibretexts.org. Squalene synthase (PSS1) and squalene epoxidase are also critical for forming the steroidal backbone researchgate.netfrontiersin.org. The enzyme sterol side chain reductase 2 (SSR2) is specifically identified as essential for initiating cholesterol synthesis from cycloartenol in plants researchgate.netnih.govfrontiersin.org. Later in the pathway, glycosyltransferases like SGT1 and SGT2 are vital for attaching sugar chains to the alkaloid aglycone medcraveonline.comresearchgate.netfrontiersin.orgnih.gov. Notably, some studies suggest that this compound, along with related compounds like solafloridine and solasodine (B1681914), can inhibit enzymes involved in cholesterol synthesis, specifically affecting the conversion of 24,25-dihydrolanosterol to cholesterol in rat liver homogenates silae.it. This indicates a potential feedback mechanism or interaction with the host's sterol metabolic machinery.

Genetic Regulation of Biosynthetic Genes

The expression of genes involved in steroidal alkaloid biosynthesis is subject to various regulatory mechanisms, often influenced by environmental cues. For example, exposure to white, blue, or red light can induce the expression of key genes in the pathway, including HMG1, SQS, CAS1, SSR2, SGT1, and SGT2, in potato tubers frontiersin.org. Conversely, far-red light can inhibit this induction frontiersin.org. Mechanical damage and light exposure are known to up-regulate genes associated with both sterol and SGA biosynthesis in potato tubers slu.se.

Transcription factors also play a role in regulating these pathways. For instance, APETALA2/Ethylene Response Factor (GAME9) has been identified as a regulator of genes involved in SGA synthesis, connecting upstream mevalonate pathway components to the final alkaloid products researchgate.net. Furthermore, evidence suggests that feedback regulatory systems operate at the transcriptional level, influencing SGA biosynthesis in response to stimuli like red light tandfonline.com.

In Vitro and In Vivo Systems for Biosynthetic Pathway Elucidation

The study of this compound and other steroidal alkaloid biosynthesis relies on a combination of in vitro and in vivo experimental systems.

In Vitro Systems: These include studies using isolated enzymes or cellular components. For example, the inhibition of cholesterol synthesis by this compound and related compounds has been investigated using rat liver homogenates silae.it. Recombinant proteins, such as SGT2, have been purified and studied for their specific glycosyltransferase activity in vitro nih.gov. Studies on other steroidal alkaloids, like veratramine, have utilized liver microsomes and cytosols to identify metabolic transformations and responsible enzymes, such as CYP2D6 and SULT2A1 nih.govresearchgate.net.

In Vivo Systems: These systems involve whole organisms or plant tissues. The incorporation of isotope-labeled precursors, such as mevalonate and cholesterol, into SGAs has been tracked in plant tissues to confirm their biosynthetic origins slu.seannualreviews.org. Transgenic plant studies, such as those using antisense Sgt2 gene constructs in potato, have been instrumental in confirming the in vivo functions of specific genes in SGA production nih.gov. Metabolomic and transcriptomic analyses of plant tissues under various conditions (e.g., shading, light exposure) provide a comprehensive view of pathway regulation mdpi.comfrontiersin.org. Pharmacokinetic studies in humans, examining the absorption and metabolism of tomato steroidal alkaloids, also contribute to understanding their in vivo behavior osu.edu.

Biological Activities and Mechanistic Studies of Solacongestidine

Antifungal Activity

Solacongestidine has demonstrated significant fungicidal potential against a variety of fungal strains, including opportunistic pathogens that can cause severe infections in humans. jst.go.jpnih.gov Its efficacy has been evaluated through multiple in vitro studies, establishing its activity and providing insights into its fungicidal dynamics. researchgate.net

Research has shown that this compound possesses a noteworthy spectrum of activity against several clinically relevant fungi. It has exhibited strong antifungal effects against the yeast Candida albicans and the dermatophyte Trichophyton rubrum. nih.govmicrobialcell.com Its activity also extends to Cryptococcus albidus. jst.go.jp The compound has been highlighted for its considerable activity against a range of opportunistic fungal pathogens known to cause life-threatening disseminated mycoses. jst.go.jp

The potency of this compound's antifungal action is quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism. This compound has shown potent MIC values against several fungal species. jst.go.jpnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.8 µg/ml | jst.go.jp |

| Trichophyton rubrum | 0.4 µg/ml | jst.go.jp |

| Cryptococcus albidus | 0.78 µg/ml | jst.go.jp |

In addition to determining the MIC, time-kill analysis has been employed to assess the pharmacodynamics of this compound's fungicidal activity. nih.govresearchgate.net This method evaluates the rate at which a drug kills a microbial population over time. While specific kinetic data for this compound is not extensively detailed in the public domain, the performance of these analyses indicates a thorough investigation into its fungicidal efficacy. nih.govresearchgate.net Time-kill studies are crucial for understanding whether an antifungal agent's killing effect is dependent on its concentration or the duration of exposure. nih.govnih.gov

The antifungal activity of many compounds is achieved by targeting structures or pathways that are unique to fungi, thereby ensuring selective toxicity. lumenlearning.com Key targets include the fungal cell membrane and the biosynthesis of its essential components, such as ergosterol (B1671047). lumenlearning.comnih.gov

Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and integrity. patsnap.comresearchgate.net The inhibition of its biosynthetic pathway is a well-established mechanism for many antifungal drugs. nih.govfrontiersin.org Evidence suggests that this compound may act through a similar mechanism. Studies have reported that this compound inhibits the synthesis of cholesterol from 24,25-dihydrolanosterol in rat liver homogenates. nih.gov Given the structural and functional similarities between the cholesterol and ergosterol biosynthesis pathways, this finding suggests that this compound could similarly interfere with ergosterol production in fungi by targeting key enzymes in the pathway. nih.govfrontiersin.org

Cellular Targets and Mechanisms of Action

Analog-Based Mechanistic Insights

The study of structurally related compounds, or analogs, can provide valuable insights into the mechanism of action and structure-activity relationships of a lead compound. In the case of this compound, research on its analogs has helped to elucidate key structural features required for antifungal activity.

For instance, 25β-hydroxyverazine, an analog of this compound, has also demonstrated potent antifungal properties. jst.go.jp Solasodine (B1681914), another steroidal alkaloid with a similar core structure, has been the subject of synthetic modifications to evaluate the antifungal activity of its derivatives.

Interestingly, this compound contains a 2,3,4,5-tetrahydropyridine structural moiety, which is also found in certain alkaloids from fire ant venom that exhibit antifungal properties. jst.go.jp Studies on synthetic analogs of these fire ant venom alkaloids have shown that the length of an alkyl side chain is a critical determinant of antifungal activity, suggesting that similar structural modifications to this compound could modulate its potency and spectrum. jst.go.jp These analog-based studies help to map the pharmacophore and guide the design of new, potentially more effective antifungal agents based on the this compound scaffold.

Azasterol as a Synthetic Analog of this compound

Azasterol, a synthetic analog of this compound, has been identified as a compound with potential therapeutic applications. phcogj.com Due to emerging resistance to existing drugs, such as pyrimethamine (B1678524), there is a growing need for novel therapeutic agents. phcogj.com Azasterol has been investigated as a potential new anti-toxoplasma drug, addressing the challenge of drug-resistant strains of Toxoplasma gondii. phcogj.com

Inhibition of Thymidylate Synthase-Dihydrofolate Reductase (TS-DHFR) by Analogs: In Silico Studies

In silico studies have been conducted to explore the inhibitory effects of this compound analogs, such as azasterol, on the enzyme thymidylate synthase-dihydrofolate reductase (TS-DHFR). phcogj.com This enzyme is a crucial target in the development of antimicrobial and antiprotozoal agents. nih.gov Molecular docking analyses have shown that azasterol can interact with the TS-DHFR protein from T. gondii in the same binding region as the established drugs pyrimethamine and sulfadiazine. phcogj.com

Notably, the binding energy of azasterol to the TS-DHFR protein was found to be higher than that of both pyrimethamine and sulfadiazine, suggesting a potentially stronger interaction. phcogj.com These computational findings highlight the potential of azasterol as an inhibitor of this key enzyme, warranting further investigation into its therapeutic efficacy. phcogj.com The development of dual inhibitors targeting both thymidylate synthase and dihydrofolate reductase is an innovative strategy in drug design. nih.govplos.org

Broader Pharmacological Relevance (within Solanum Alkaloid Research)

Antimicrobial Properties

Solanum alkaloids, the broader class of compounds to which this compound belongs, have demonstrated notable antimicrobial activities. medcraveonline.com Research has shown that alkaloids extracted from various parts of Solanum species can inhibit the growth of several human pathogenic bacteria. nih.gov For instance, alkaloids from Solanum dulcamara were effective against Escherichia coli and Staphylococcus aureus. nih.gov Similarly, extracts from Solanum nigrum have shown antibacterial activity against a range of bacteria, including Escherichia coli, Proteus mirabilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. academicjournals.orgresearchgate.net

The antifungal potential of Solanum alkaloids has also been reported. nih.gov this compound itself has exhibited antifungal properties against various fungal strains. nih.gov Other alkaloids from the Solanum genus, such as solanine, have also shown fungicidal and antibacterial activity. frontiersin.org The antimicrobial efficacy of these plant-derived compounds is often attributed to the presence of various phytochemicals, including alkaloids, flavonoids, and tannins. academicjournals.orgptfarm.pl The specific mechanisms can involve the inhibition of microbial growth and, in some cases, bactericidal effects. nih.gov

Table 1: Antimicrobial Activity of Selected Solanum Alkaloids and Extracts

| Alkaloid/Extract | Microorganism | Observed Effect | Reference |

| This compound | Various fungal strains | Antifungal activity | nih.gov |

| Solanum dulcamara alkaloids (solanine, solasodine, beta-solamarine) | Escherichia coli, Staphylococcus aureus | Growth inhibition | nih.gov |

| Solanum nigrum leaf extract | Escherichia coli, Proteus mirabilis, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae | Antibacterial activity | academicjournals.org |

| Solanine | Various bacteria and fungi | Antibacterial and fungicidal activity | frontiersin.org |

| Dihydrothis compound (from Solanum leucocarpum) | Bacteria | Bactericidal activity | nih.gov |

Interactions with Cellular Signaling Pathways

Solanum alkaloids exert their biological effects through interactions with various cellular signaling pathways. nih.govresearchgate.net These steroidal heterocyclic alkaloids have been shown to influence key pathways such as the PI3K/Akt, JNK, and MAPK signaling cascades. nih.govtandfonline.com For example, α-solanine has been found to inhibit the PI3K/Akt signaling pathway in certain cancer cell lines. medcraveonline.com Another alkaloid, tomatine, has been shown to inhibit the PI3K/Akt/mTOR pathway. tandfonline.comresearchgate.net

The modulation of these pathways can lead to a range of cellular responses, including the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. researchgate.netresearchgate.net For instance, the anticancer effects of some Solanum alkaloids are mediated by their ability to downregulate survival signals and activate death pathways. nih.govtandfonline.com Solamargine (B1681910), for example, has been shown to induce apoptosis through the Erk1/2 MAPK signaling pathway. researchgate.net

Impact on Cellular Processes and Targets

The interaction of Solanum alkaloids with signaling pathways translates into significant impacts on various cellular processes and targets. nih.govresearchgate.net A primary outcome of their activity is the induction of apoptosis in cancer cells. researchgate.netresearchgate.net This is often achieved through the modulation of key proteins involved in the apoptotic process, such as the Bcl-2 family of proteins (e.g., increasing Bax and decreasing Bcl-2 expression) and the activation of caspases. tandfonline.comfrontiersin.org

Furthermore, Solanum alkaloids can inhibit cancer cell proliferation, migration, and invasion. nih.govresearchgate.net This is partly due to their ability to downregulate the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for tumor metastasis. medcraveonline.com For example, α-solanine has been shown to reduce the mRNA levels of MMP-2 and MMP-9. medcraveonline.commedcraveonline.com Some alkaloids also affect the cell cycle, leading to cell cycle arrest at different phases. researchgate.net For instance, solasonine (B1682107) can trigger cell cycle arrest in the G2/M phase. tandfonline.comresearchgate.net Another cellular target for some Solanum alkaloids is the lysosomal-mitochondrial death pathway, which can be triggered to induce cell death. tandfonline.comresearchgate.net

Table 2: Cellular Effects of Selected Solanum Alkaloids

| Alkaloid | Cellular Process/Target | Effect | Reference |

| Solamargine | Apoptosis | Induction via lysosomal-mitochondrial death pathway | tandfonline.comresearchgate.net |

| α-Solanine | Cell Migration and Invasion | Inhibition by decreasing MMP-2/9 activity | medcraveonline.commedcraveonline.com |

| Solasonine | Cell Cycle | Arrest at G2/M phase | tandfonline.comresearchgate.net |

| Tomatine | Angiogenesis | Inhibition of MMP-9, MMP-2 activation | tandfonline.com |

| α-Chaconine | Apoptosis | Activation of JNK pathway | researchgate.net |

Structure Activity Relationship Sar Studies of Solacongestidine and Its Derivatives

Identification of Key Structural Moieties for Biological Activity

The biological activities of steroidal alkaloids like solacongestidine are determined by specific parts of their molecular structure, known as structural moieties. researchgate.netbritannica.com The core structure of these alkaloids is a C27 cholestane (B1235564) skeleton. researchgate.net Over 200 different alkaloids have been isolated from various Solanum species, and they are categorized into five main structural types: solanidine (B192412), spirosolanes, this compound, solanocapsine, and jurbidine. researchgate.net

The diverse pharmacological effects of these compounds, including antitumor, antifungal, and antiviral activities, are attributed to these fundamental structures. researchgate.netresearchgate.net The C27 steroidal framework of the solasodine (B1681914) type, in particular, has been a significant focus for creating new, physiologically active steroids through synthetic modifications. researchgate.net

Role of the 2,3,4,5-tetrahydropyridine Structural Moiety

This compound, isolated from the plant Solanum congestiflorum, possesses a distinct 2,3,4,5-tetrahydropyridine ring system within its structure. nih.gov This heterocyclic moiety is a key contributor to the compound's significant antifungal properties, particularly against opportunistic fungal pathogens. nih.gov The 2,3,4,5-tetrahydropyridine ring is a six-membered heterocycle containing one nitrogen atom and is a known feature in various biologically active compounds. nih.govcymitquimica.com

Research has shown that the antifungal activity of compounds containing this moiety can be influenced by the length of alkyl chains attached to it. For instance, synthetic 6-alkyl-2,3,4,5-tetrahydropyridines with C14 to C18 alkyl chains demonstrated varying degrees of antifungal activity. nih.gov Specifically, compounds with C16 and C17 chains were the most potent. nih.gov This suggests that while the tetrahydropyridine (B1245486) ring is crucial, the nature of its substituents also plays a pivotal role in modulating biological activity. nih.gov

Influence of Steroidal Skeleton Modifications on Activity

Modifications to the steroidal skeleton of this compound and related alkaloids can significantly alter their biological profiles. The fundamental steroid structure consists of seventeen carbon atoms arranged in four rings. britannica.com Even minor changes to this framework or the attached functional groups can lead to substantial differences in biological effects. britannica.com

Synthetic alterations of the natural testosterone (B1683101) molecule are a prime example of how skeletal modifications can influence activity, leading to the development of anabolic-androgenic steroids (AASs) with enhanced muscle-building properties. mdpi.com These changes can affect the ratio of anabolic to androgenic effects and the compound's stability. mdpi.com

In the context of solanum alkaloids, the steroidal backbone is essential for their various pharmacological actions. researchgate.net For example, steroids can influence cellular processes by altering membrane fluidity and the function of membrane-bound proteins. nih.gov Furthermore, sex steroids and glucocorticoids can regulate bone cell populations by affecting their differentiation and lifespan, highlighting the profound impact of the steroidal structure on biological systems. nih.govmdpi.com

SAR of Naturally Occurring Derivatives

Naturally occurring derivatives of this compound, which have slight variations in their chemical structure, exhibit distinct biological activity profiles. These derivatives provide valuable insights into the structure-activity relationships of this class of compounds.

23-oxo-solacongestidine

23-oxo-solacongestidine is a naturally occurring derivative of this compound that has been isolated from Solanum congestiflorum. researchgate.netmedcraveonline.com The introduction of a ketone group at the C-23 position of the this compound molecule represents a key structural modification. While specific detailed biological activity data for 23-oxo-solacongestidine is limited in the provided search results, the presence of this oxidized functional group can be expected to alter the compound's polarity and its interaction with biological targets compared to the parent compound, this compound.

24-oxo-solacongestidine

Similar to its 23-oxo isomer, 24-oxo-solacongestidine is another derivative isolated from Solanum congestiflorum. researchgate.netmedcraveonline.com This compound features a ketone group at the C-24 position. The precise location of this carbonyl group influences the electron distribution and conformation of the side chain, which in turn can affect its binding to receptors and enzymes. The specific biological activities of 24-oxo-solacongestidine are not extensively detailed in the available search results, but its structural difference from this compound and its 23-oxo counterpart implies a potentially unique pharmacological profile.

Dihydrothis compound

Dihydrothis compound has been isolated from Solanum leucocarpum and has been the subject of biological evaluation. tandfonline.comtandfonline.com This derivative differs from this compound by the saturation of the double bond within the tetrahydropyridine ring.

Studies have revealed that dihydrothis compound exhibits selective activity against the RS321 yeast strain (249.8 µg/mL) over the RS322N strain (1542.7 µg/mL), suggesting it may act by inhibiting DNA topoisomerase II. tandfonline.comtandfonline.comresearchgate.net Furthermore, it has demonstrated antibacterial activity, with a minimum inhibitory concentration (MIC) of 125 µg/mL against Staphylococcus aureus. tandfonline.comtandfonline.comresearchgate.net

Table of Biological Activities for this compound and its Derivatives

Table of Mentioned Compounds

Preclinical Investigation Methodologies and Approaches

Ex Vivo System Analysis

Ex vivo analysis involves studying biological samples, such as tissue slices or homogenates, that have been removed from a living organism but are maintained under conditions that preserve their physiological relevance. These systems offer a bridge between in vitro studies and in vivo experiments.

Tissue homogenate assays are utilized to investigate metabolic pathways within specific tissues. By homogenizing tissue, researchers can access cellular components and enzymes to study biochemical transformations, drug metabolism, and the fate of compounds within a biological context researchgate.netsapient.biomdpi.comnih.govbiorxiv.org. These assays can help elucidate how a compound is processed or how it influences endogenous metabolic routes.

The reported inhibition of ergosterol (B1671047) and cholesterol biosynthesis by Solacongestidine dokumen.pub makes tissue homogenate assays a relevant approach for further investigation. Such studies could involve preparing homogenates from relevant tissues (e.g., fungal cells or mammalian tissues involved in sterol metabolism) and incubating them with this compound. By measuring the levels of key substrates, intermediates, or products of the sterol biosynthesis pathway, researchers could quantitatively assess this compound's impact on these metabolic processes. However, specific data from tissue homogenate assays detailing this compound's metabolic pathway studies are not provided in the current search results.

Exploratory Studies on Systemic EffectsInformation regarding the potential systemic effects or toxicity of glycoalkaloids, including general observations on neurological and gastrointestinal effects at certain doses, was notediomcworld.com. However, no specific exploratory studies detailing the systemic effects of this compound in animal models were found in the reviewed literature.

Compound List:

this compound

Future Directions in Solacongestidine Research

Untapped Biological Activities and Therapeutic Potential

While Solacongestidine and related Solanum alkaloids are recognized for potential anti-inflammatory and analgesic properties, much of their biological activity remains unexplored nih.govresearchgate.net. Future research should focus on systematically screening this compound against a broader range of biological targets and disease models. This includes investigating its potential in areas such as neuroprotection, metabolic disorders, and as an immunomodulator. The precise mechanisms underlying its known activities, such as its interaction with cellular signaling pathways like AKT and JNK nih.gov, require further detailed investigation to identify specific therapeutic targets. Identifying novel biological activities could reveal this compound as a lead compound for developing treatments for complex diseases beyond its currently understood therapeutic scope frontiersin.orgmdpi.comnews-medical.net.

Advanced Synthetic Strategies for Analogs and Derivatives

The limited availability of this compound from natural sources necessitates the development of advanced synthetic strategies for producing analogs and derivatives. Medicinal chemistry approaches, such as those employing the Topliss tree or batchwise schemes for analog synthesis, can be instrumental in optimizing structure-activity relationships (SARs) wiley-vch.dedrughunter.comnih.gov. Future synthetic efforts should aim to create novel this compound analogs with enhanced potency, improved pharmacokinetic profiles, and reduced potential for off-target effects. Research into combinatorial chemistry, flow chemistry, and biocatalysis could accelerate the discovery and synthesis of these derivatives, providing a more accessible supply for preclinical and clinical studies researchgate.net. The pharmaceutical sector has historically utilized steroidal alkaloids as precursors for developing new steroidal medications, a path that could be further explored with this compound medcraveonline.com.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics)

The integration of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively understand this compound's biological roles isaaa.orghumanspecificresearch.orgmdpi.comnih.govomicscentre.comtaylorfrancis.commdpi.comnih.govfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.com. Genomics could help identify genes involved in this compound biosynthesis or its downstream effects. Proteomics can elucidate protein-protein interactions and identify proteins modulated by this compound, revealing its molecular targets. Metabolomics can map the metabolic pathways affected by the compound, providing insights into its systemic impact and potential biomarkers. Applying these technologies could uncover previously unknown biological activities and mechanisms of action, facilitating the identification of novel therapeutic targets and pathways frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net. For instance, combining metabolomics with other omics data can lead to the construction of comprehensive models of biological systems, enhancing understanding of how these systems operate researchgate.net.

Elucidation of Broader Biological Networks and Pathways

Understanding how this compound interacts within broader biological networks and pathways is crucial for its future therapeutic development. Network analysis tools can be employed to map these interactions, identifying key drivers of disease progression and potential therapeutic targets mdpi.comnih.govnih.gov. By analyzing protein-protein interactions, gene co-expression, and genetic interactions, researchers can construct biological process linkage networks (PLNs) to reveal how this compound might influence cellular functions and disease states plos.org. Elucidating these intricate networks can provide a holistic view of this compound's mechanism of action, complementing findings from omics studies and guiding the development of more targeted and effective therapies nih.govnih.govmdpi.com.

Sustainable Production and Bioprospecting of this compound-Rich Plants

Given the limited natural abundance of this compound, sustainable production methods are essential. Bioprospecting for new sources of this compound-rich plants, alongside optimizing extraction and purification techniques, is a key area for future research rroij.comnih.govundp.orgresearchgate.netpressenza.com. Modern extraction methods, such as ultrasound-assisted or microwave-assisted extraction, offer more efficient and higher-yield alternatives to conventional techniques rroij.commdpi.com. Furthermore, exploring biotechnological approaches, such as metabolic engineering or plant tissue culture, could provide scalable and sustainable production platforms europa.eu. Collaborative initiatives involving researchers, policymakers, and local communities are vital for ethical and sustainable bioprospecting, ensuring the conservation of biodiversity while harnessing its potential mdpi.comundp.orgpressenza.com.

Compound List

this compound

Solanum alkaloids

α-Chaconine

Solanocapsine

Jurbidine

Solanine

Khasianine

α-Solanine

α-Tomatine

Dehydrotomatine

Pellotine

Anhalidine

Anhalotine

Peyotine

23-Oxo-solacongestidine

24-Oxo-solacongestidine

Q & A

Q. What experimental methodologies are recommended for initial characterization of Solacongestidine's mechanism of action?

Begin with in vitro binding assays (e.g., surface plasmon resonance) to identify molecular targets, followed by dose-response studies in cell-based models. Validate findings using siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity. Include negative controls and replicate experiments across ≥3 biological replicates to ensure reproducibility . For data reporting, use standardized tables detailing IC₅₀ values, confidence intervals, and statistical significance (e.g., ANOVA with post-hoc tests) .

Q. How should researchers design a literature review to contextualize this compound within existing pharmacological studies?

Apply the PICO framework (Population: target organism/cell lines; Intervention: this compound; Comparison: existing compounds; Outcome: efficacy/toxicity) to structure searches in PubMed, Scopus, and Web of Science. Use Boolean operators (e.g., "this compound AND (mechanism OR pharmacokinetics)") and limit results to peer-reviewed articles from the past decade. Critically evaluate sources for methodological rigor, prioritizing studies with transparent protocols and replication data .

Q. What analytical techniques are optimal for assessing this compound's purity and stability in preclinical studies?

Employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for purity analysis, with validation against reference standards. For stability, conduct accelerated degradation studies under varied pH, temperature, and light conditions, using kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Report results in tabular format, including degradation rates and R² values for regression models .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy data across different in vivo models?

Conduct a systematic review with meta-analysis to quantify heterogeneity (I² statistic). If heterogeneity exceeds 50%, perform subgroup analyses by species, dosage, or administration route. Validate findings using in silico pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify interspecies metabolic differences. Publish raw datasets and modeling code in supplementary materials to enable independent verification .

Q. What strategies are effective for optimizing this compound's synthesis protocol to improve yield while minimizing impurities?

Implement a Design of Experiments (DoE) approach, varying reaction parameters (temperature, catalyst concentration, solvent ratio) in a factorial design. Use response surface methodology (RSM) to identify optimal conditions. Characterize impurities via nuclear magnetic resonance (NMR) and propose mechanistic pathways for their formation. Include a process flowchart and RSM contour plots in supplementary files .

Q. How should researchers address discrepancies between computational predictions and empirical data in this compound's target engagement?

Re-evaluate molecular docking assumptions (e.g., ligand flexibility, solvation effects) using molecular dynamics simulations over longer timescales (≥100 ns). Validate with experimental techniques like isothermal titration calorimetry (ITC) to measure binding thermodynamics. Disclose all force field parameters and simulation scripts in open-access repositories to enhance reproducibility .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity in this compound studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate LD₅₀/LC₅₀ values. Account for censored data via Kaplan-Meier survival analysis. Report 95% confidence intervals and apply Bonferroni correction for multiple comparisons. Provide raw survival curves and regression outputs in machine-readable formats (e.g., .csv) .

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate this compound's polypharmacology?

Apply network pharmacology tools (e.g., STRING, Cytoscape) to map compound-target-pathway interactions. Use gene set enrichment analysis (GSEA) to identify overrepresented biological processes. Validate hypotheses with CRISPR interference (CRISPRi) screens. Publish interactive network graphs and pathway maps as supplemental interactive files .

Data Reporting Standards

Q. What minimal information should be included in this compound-related publications to ensure reproducibility?

- Synthesis : Detailed reaction conditions (solvents, catalysts, purity of reagents)

- In vitro assays: Cell line authentication, passage numbers, media formulations

- In vivo studies: ARRIVE 2.0 compliance (sample size justification, randomization methods)

- Data : FAIR principles (Findable, Accessible, Interoperable, Reusable) compliance, with datasets archived in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.